molecular formula C5H7NO2 B1330445 4-Methoxy-3-pyrrolin-2-one CAS No. 69778-83-2

4-Methoxy-3-pyrrolin-2-one

Cat. No. B1330445
Key on ui cas rn: 69778-83-2
M. Wt: 113.11 g/mol
InChI Key: TXKQBYYDTLOLHA-UHFFFAOYSA-N
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Patent
US04849528

Procedure details

5.7 g of 4-methoxy-3-pyrrolin-2-one and 10.8 g of benzyl alcohol were mixed with 0.4 g of methane sulfonic acid and stirred for 24 hours at 80° C. and 20 mbars. Then the reaction solution was mixed with 50 ml of ice water and 100 ml of methylene chloride and neutralized with 4 ml of saturated NaHCO3 solution. The aqueous phase was extracted twice more with 50 ml each of methylene chloride. After drying of the organic phase over Na2SO4 and distilling off of the solvent, the residue was mixed with 150 ml of ice water, heated to 100° C. and 100 ml of water-benzyl alcohol was azeotropically distilled off. The crystals precipitated during the cooling were recrystallized hot from 50 ml of toluene. 6.7 g of white, crystalline product with a melting point of 147° to 148° was obtained. For the product:
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1.C(O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CS(O)(=O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:1]([O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
COC1=CC(NC1)=O
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice more with 50 ml each of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the organic phase over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilling off of the solvent
ADDITION
Type
ADDITION
Details
the residue was mixed with 150 ml of ice water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
DISTILLATION
Type
DISTILLATION
Details
100 ml of water-benzyl alcohol was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
The crystals precipitated during the cooling
CUSTOM
Type
CUSTOM
Details
were recrystallized hot from 50 ml of toluene
CUSTOM
Type
CUSTOM
Details
6.7 g of white, crystalline product with a melting point of 147° to 148° was obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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